4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde
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Overview
Description
4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde is a chemical compound with the molecular formula C21H14N2O2 and a molecular weight of 326.35 g/mol . This compound is characterized by the presence of a benzimidazole core linked to two benzaldehyde groups. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde typically involves the condensation of 4,7-diaminobenzimidazole with benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzoic acid.
Reduction: 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzyl alcohol.
Substitution: Various nitro or halogenated derivatives of the benzimidazole core.
Scientific Research Applications
4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde is primarily related to its ability to interact with various molecular targets through its benzimidazole core and aldehyde groups. These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
4,4’-(1-methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Similar structure with a methyl group at the 1-position of the benzimidazole core.
4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Contains a thiadiazole ring instead of a benzimidazole ring.
Properties
IUPAC Name |
4-[7-(4-formylphenyl)-3H-benzimidazol-4-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-11-14-1-5-16(6-2-14)18-9-10-19(21-20(18)22-13-23-21)17-7-3-15(12-25)4-8-17/h1-13H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZRPFNGSBOFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C=O)N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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